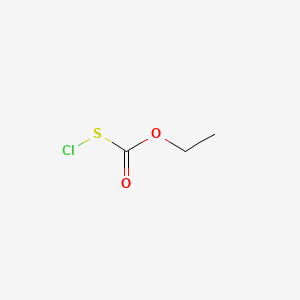
Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel-
描述
Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel-, also known as Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel-, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,3R)-2-(4-methoxyphenyl)-3-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-10(12-7)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWWNQUBHDXKMT-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219330 | |
| Record name | Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69262-97-1, 50618-02-5 | |
| Record name | Anethole oxide, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069262971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-(4-methoxyphenyl)-3-methyl-, (2R,3S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(2R,3R)-2-(4-methoxyphenyl)-3-methyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANETHOLE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHN3D99WKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key differences in reactivity between cis- and trans-anethole oxide in acidic conditions?
A1: [] trans-Anethole oxide undergoes acid-catalyzed hydrolysis significantly faster (50x) than its cis isomer. This difference is attributed to steric hindrance in the cis isomer. Specifically, the cis configuration leads to unfavorable interactions between the β-methyl group and the aromatic ring in the transition state during hydrolysis. This steric clash is absent in trans-anethole oxide, facilitating a faster reaction. Interestingly, both isomers show evidence of forming discrete carbocation intermediates during their hydrolysis, as demonstrated by trapping experiments using azide ions. You can read more about this in "Acid-catalyzed hydrolysis of cis- and trans-anethole oxides: discrete carbocation intermediates and Syn/anti hydration ratios" available on Semantic Scholar: .
Q2: How does the reaction environment influence the photochemical behavior of trans-anethole oxide?
A2: [] The photochemical reactions of trans-anethole are significantly influenced by the presence of microemulsions. When ethanolic solutions of trans-anethole are diluted with water, spontaneous emulsification occurs, creating micro-reactors. Within these microemulsions, trans-anethole molecules are confined, leading to reduced yields of typical photoisomerization and dimerization products compared to homogenous solutions. Additionally, in the presence of oxygen, trans-anethole oxide is formed. Notably, its production within the microemulsions favors polymerization, a phenomenon not observed to the same extent in homogenous solutions. More information can be found in the article "Photochemistry in everyday life: The effect of spontaneous emulsification on the photochemistry of trans-anethole" on Semantic Scholar: .
Q3: What is known about the carcinogenicity of trans-anethole oxide?
A3: [] Research suggests that synthetically prepared trans-anethole oxide exhibits mutagenic properties in Salmonella tester strains. Additionally, studies in animal models (B6C3F1 mice and CD-1 mice) have shown that trans-anethole oxide can induce hepatomas and skin papillomas, respectively. These findings raise concerns about the potential carcinogenicity of trans-anethole oxide. For a deeper dive into this topic, refer to the study titled "New studies on trans-anethole oxide and trans-asarone oxide." on Semantic Scholar: .
Q4: What is the mechanism by which cis-anethole oxide converts to reaction products under spontaneous conditions?
A4: [] The spontaneous reaction of cis-anethole oxide in aqueous solutions (pH 8-12) proceeds through a complex mechanism involving an isomerization step. While trans-anethole oxide primarily degrades to (4-methoxyphenyl)acetone and 1-(4-methoxyphenyl)-1,2-propanediols, cis-anethole oxide first partially isomerizes to the more reactive trans isomer. This trans-anethole oxide then further reacts via acid-catalyzed and/or spontaneous pathways depending on the pH, yielding the observed diol and ketone products. Importantly, this build-up of the trans isomer was directly observed via ¹H NMR analysis during the reaction. The study "Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides (Anethole oxides): buildup of trans-anethole oxide as an intermediate in the spontaneous reaction of cis-anethole oxide." provides a comprehensive analysis of this mechanism: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




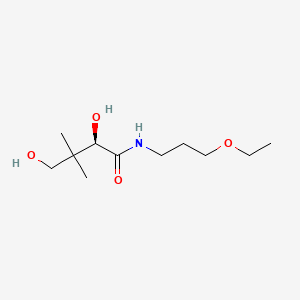
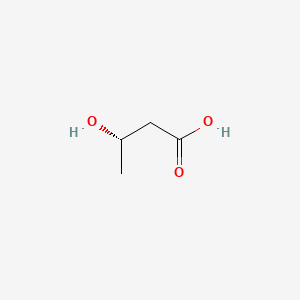
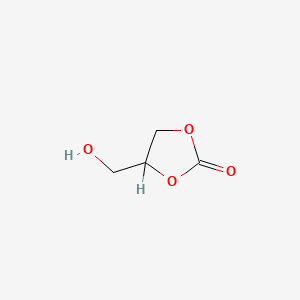
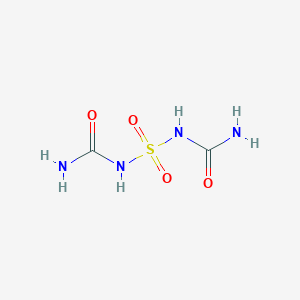
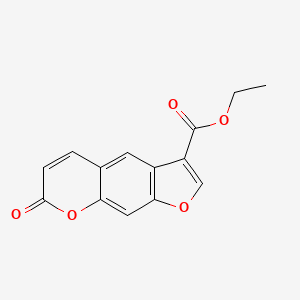
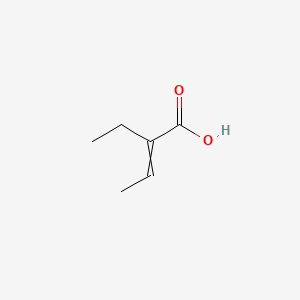


![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)

